molecular formula C18H23N3OS B6909059 N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B6909059
M. Wt: 329.5 g/mol
InChI Key: LFDMHBZGJSAPHP-UHFFFAOYSA-N
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Description

N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a cyclopropyl group

Properties

IUPAC Name

N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-12(21(3)15-9-10-15)11-19-18(22)17-16(20-13(2)23-17)14-7-5-4-6-8-14/h4-8,12,15H,9-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMHBZGJSAPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NCC(C)N(C)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The introduction of the cyclopropyl and methylamino groups can be achieved through nucleophilic substitution reactions, often using reagents like cyclopropylamine and methylamine. The final step usually involves the coupling of the thiazole derivative with a carboxylic acid or its derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[cyclopropyl(methyl)amino]propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiazole ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

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